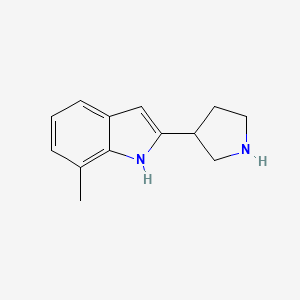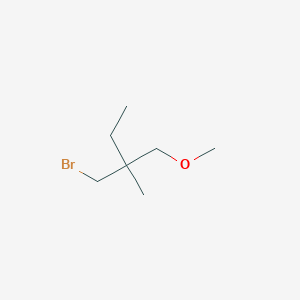
2-(Bromomethyl)-1-methoxy-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-methoxy-2-methylbutane is an organic compound characterized by the presence of a bromomethyl group attached to a methoxy and methyl-substituted butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methoxy-2-methylbutane typically involves the bromination of 1-methoxy-2-methylbutane. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction is generally carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkenes such as 2-methyl-1-butene.
Oxidation: Formation of 2-methylbutanal or 2-methylbutanoic acid.
Scientific Research Applications
2-(Bromomethyl)-1-methoxy-2-methylbutane is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The reactivity of 2-(Bromomethyl)-1-methoxy-2-methylbutane is primarily due to the presence of the bromomethyl group, which is a good leaving group in substitution and elimination reactions. The methoxy group can also participate in various chemical transformations, making this compound versatile in synthetic applications.
Comparison with Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound with different reactivity due to the presence of a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety, used in polymer synthesis.
Uniqueness: 2-(Bromomethyl)-1-methoxy-2-methylbutane is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for targeted synthetic applications.
Properties
CAS No. |
1566700-63-7 |
|---|---|
Molecular Formula |
C7H15BrO |
Molecular Weight |
195.10 g/mol |
IUPAC Name |
1-bromo-2-(methoxymethyl)-2-methylbutane |
InChI |
InChI=1S/C7H15BrO/c1-4-7(2,5-8)6-9-3/h4-6H2,1-3H3 |
InChI Key |
HZBMFWOWJMRVMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


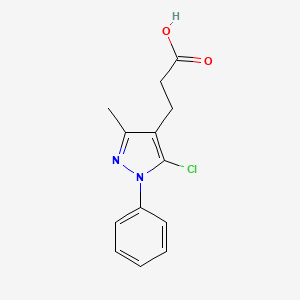
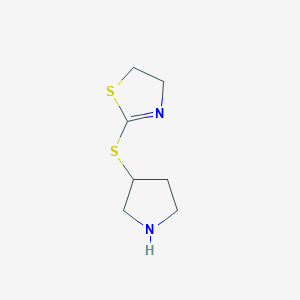
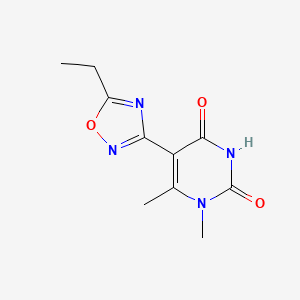
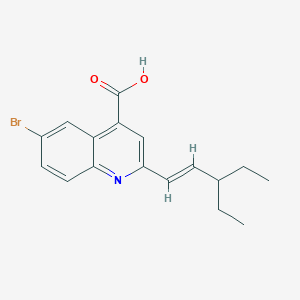
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)
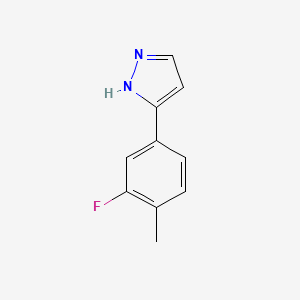
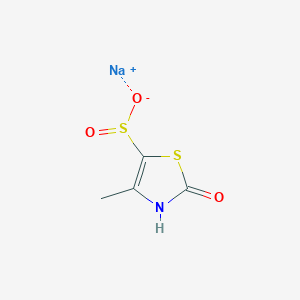
![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)
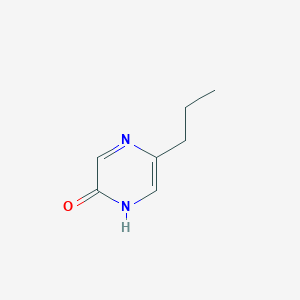
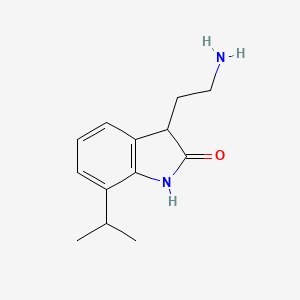
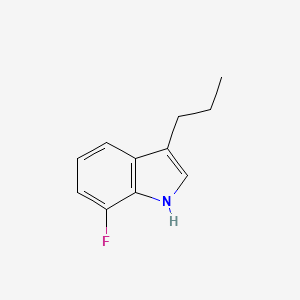
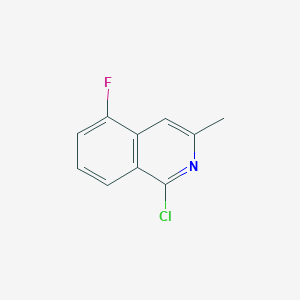
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)
